

An In-depth Technical Guide to the Crystal Structure of Ferrous Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrous carbonate

Cat. No.: B036915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **ferrous carbonate** (FeCO_3), a compound of significant interest in various scientific and industrial fields, including geology, materials science, and pharmaceuticals. A thorough understanding of its crystallographic properties is fundamental for predicting its behavior and designing novel applications.

Crystal Structure and Space Group

Ferrous carbonate, commonly known as the mineral siderite, crystallizes in the trigonal crystal system.[1][2] Its structure is isomorphous with calcite (CaCO_3) and it belongs to the calcite group of minerals.[1][3] The space group for **ferrous carbonate** is consistently identified as R-3c.[4][5][6][7] This space group designation indicates a rhombohedral lattice with a three-fold rotational axis and a glide plane.

The crystal structure consists of Fe^{2+} cations and planar CO_3^{2-} anionic groups.[4][8] The iron(II) ions are octahedrally coordinated by six oxygen atoms from six different carbonate groups, forming FeO_6 octahedra.[4] These octahedra share corners to create a three-dimensional framework.[9] The carbonate groups are arranged in layers perpendicular to the c-axis.[7]

Quantitative Crystallographic Data

The precise dimensions of the unit cell of **ferrous carbonate** have been determined by various studies. The lattice parameters, which define the size and shape of the unit cell, are crucial for material characterization and computational modeling. The following table summarizes the reported quantitative data for the hexagonal setting of the trigonal system.

Parameter	Reported Value (Å)	Reference
Lattice Parameter (a)	4.69	[10]
4.6916	[8]	
4.761	[9]	
4.626	[11]	
Lattice Parameter (c)	15.38	[10]
15.3796	[8]	
5.872	[9]	
15.288	[11]	
Fe-O Bond Length	2.13	[4]
2.17	[9]	
C-O Bond Length	1.29	[4]
1.30	[9]	

Note: Variations in lattice parameters can arise from differences in experimental conditions, sample purity, and analytical techniques.

Experimental Determination Protocols

The determination of the crystal structure of **ferrous carbonate** is primarily achieved through X-ray diffraction (XRD) techniques.[\[5\]](#) Both single-crystal XRD and powder XRD are employed to elucidate the atomic arrangement.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most accurate determination of crystal structures. The general protocol involves:

- **Crystal Selection:** A high-quality single crystal of **ferrous carbonate**, free from significant defects, is carefully selected and mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. The angles and intensities of these diffracted beams are measured.
- **Structure Solution and Refinement:** The collected diffraction data is used to determine the unit cell parameters and the symmetry of the crystal, leading to the identification of the space group. The positions of the atoms within the unit cell are then determined by solving the phase problem. Finally, the structural model is refined to achieve the best possible fit with the experimental data.^[7]

X-ray Powder Diffraction (XRPD)

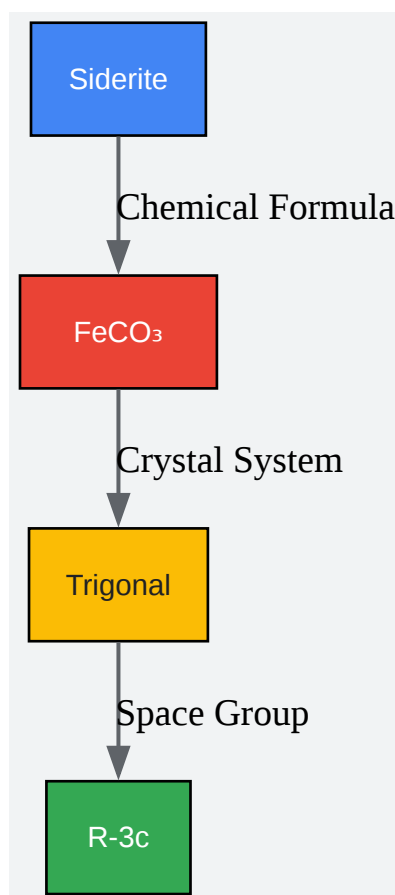
X-ray powder diffraction is a versatile technique used for phase identification and for the determination of lattice parameters from a polycrystalline sample. A typical experimental protocol is as follows:

- **Sample Preparation:** A fine powder of **ferrous carbonate** is prepared to ensure a random orientation of the crystallites. The powder is then mounted in a sample holder.
- **Data Collection:** The powdered sample is exposed to a monochromatic X-ray beam. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.^[12]
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , contains a series of peaks. The positions of these peaks are determined by the lattice parameters of the crystal structure (Bragg's Law). The space group and lattice parameters can be determined and refined by analyzing the peak positions and intensities.^[12]

One specific study detailed the collection of powder diffraction patterns with a Huber G670 powder diffractometer in the 2θ range of 3 to 100° in steps of 0.005° using Cu K α 1 radiation ($\lambda = 1.54056 \text{ \AA}$) for 10 minutes.^[12] The data was collected in transmission mode from a rotating flat plate sample.^[12]

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the crystallographic information for **ferrous carbonate**.



[Click to download full resolution via product page](#)

Ferrous Carbonate Crystallographic Hierarchy

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]

- 2. Siderite - Wikipedia [en.wikipedia.org]
- 3. sandatlas.org [sandatlas.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]
- 6. Iron(II) carbonate - matvoc.nims.go.jp [matvoc.nims.go.jp]
- 7. geo.arizona.edu [geo.arizona.edu]
- 8. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 9. mp-18969: FeCO₃ (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 10. Crystal: Iron Carbonate - FeCO₃ - SurfaceNet [surfacednet.de]
- 11. researchgate.net [researchgate.net]
- 12. FeCO₃ Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Ferrous Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036915#ferrous-carbonate-crystal-structure-and-space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com